6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole
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Overview
Description
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole is a heterocyclic compound with the molecular formula C7HBrCl2FNS and a molecular weight of 300.96 g/mol . This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination, chlorination, and fluorination of a benzo[C]isothiazole core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions at the 3, 5, and 7 positions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various organic and inorganic reagents to form complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole can be compared with other similar compounds, such as:
6-Bromo-3,5-dichloro-7-fluorobenzo[C]thiazole: Similar structure but with a thiazole ring instead of an isothiazole ring.
6-Bromo-3,5-dichloro-7-fluorobenzo[C]oxazole: Similar structure but with an oxazole ring.
6-Bromo-3,5-dichloro-7-fluorobenzo[C]imidazole: Similar structure but with an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7HBrCl2FNS |
---|---|
Molecular Weight |
300.96 g/mol |
IUPAC Name |
6-bromo-3,5-dichloro-7-fluoro-2,1-benzothiazole |
InChI |
InChI=1S/C7HBrCl2FNS/c8-4-3(9)1-2-6(5(4)11)12-13-7(2)10/h1H |
InChI Key |
OMQIDDUKQRVVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NSC(=C21)Cl)F)Br)Cl |
Origin of Product |
United States |
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